molecular formula C17H19N3OS B5835792 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide

4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide

Cat. No. B5835792
M. Wt: 313.4 g/mol
InChI Key: AMEMVWPSHSVXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide, also known as PTC-209, is a small molecule inhibitor that has shown promise in cancer research. It was first identified as a potential anticancer agent in 2009 and has since been the subject of numerous studies due to its ability to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer.

Mechanism of Action

4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide works by binding to BMI-1 and preventing its interaction with other proteins that are necessary for its activity. This prevents BMI-1 from functioning properly and inhibits its ability to promote the growth and survival of cancer cells. Additionally, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of BMI-1, as well as other proteins that are involved in cancer cell growth and survival. Additionally, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to induce apoptosis in cancer cells, which can lead to their death. In animal studies, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been found to reduce tumor growth and increase survival rates.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide is its specificity for BMI-1. This means that it is less likely to have off-target effects than other cancer drugs that target multiple proteins. Additionally, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to be effective in animal models of cancer, which suggests that it may be effective in humans as well.
One limitation of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide may have limited effectiveness in cancers that do not overexpress BMI-1.

Future Directions

There are a number of potential future directions for research on 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide. One area of interest is the development of combination therapies that include 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide and other cancer drugs. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide. Additionally, further studies are needed to determine the safety and efficacy of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide in humans.

Synthesis Methods

The synthesis of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The process typically begins with the reaction of 2-chloronicotinic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with carbon disulfide to form the carbonothioyl group, which is subsequently reacted with 4-tert-butylaniline to form 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide.

Scientific Research Applications

4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have potential applications in cancer research, particularly in the treatment of leukemia, breast cancer, and glioblastoma. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. By inhibiting the activity of BMI-1, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has the potential to slow or even halt the growth of cancer cells.

properties

IUPAC Name

4-tert-butyl-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-17(2,3)13-9-7-12(8-10-13)15(21)20-16(22)19-14-6-4-5-11-18-14/h4-11H,1-3H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEMVWPSHSVXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.